BenchChemオンラインストアへようこそ!

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(methylthio)phenyl)oxalamide

Lipophilicity Membrane Permeability Drug-likeness

Select this compound for its direct benzodioxole-oxalamide linkage, delivering conformational rigidity (3 rotatable bonds) versus flexible methylene-spaced analogs. Its XLogP3=2.7 and TPSA=102Ų predict favorable passive membrane permeability, ideal for cell-based kinase inhibitor screening against a patent-validated chemotype. The 3-(methylthio)phenyl group enables S-oxidation studies for metabolite profiling or sulfoxide/sulfone analog synthesis. With no published bioactivity data, it serves as a genuinely novel entry for HTS library diversification and scaffold-hopping SAR campaigns.

Molecular Formula C16H14N2O4S
Molecular Weight 330.36
CAS No. 941998-59-0
Cat. No. B2986919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(methylthio)phenyl)oxalamide
CAS941998-59-0
Molecular FormulaC16H14N2O4S
Molecular Weight330.36
Structural Identifiers
SMILESCSC1=CC=CC(=C1)NC(=O)C(=O)NC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C16H14N2O4S/c1-23-12-4-2-3-10(7-12)17-15(19)16(20)18-11-5-6-13-14(8-11)22-9-21-13/h2-8H,9H2,1H3,(H,17,19)(H,18,20)
InChIKeyVIMRHVUWXFADHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(methylthio)phenyl)oxalamide (CAS 941998-59-0): Structural and Physicochemical Baseline for Procurement Evaluation


N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(methylthio)phenyl)oxalamide (CAS 941998-59-0) is a synthetic oxalamide derivative featuring a benzo[d][1,3]dioxol-5-yl moiety linked via an oxalamide bridge to a 3-(methylthio)phenyl group [1]. The compound has a molecular formula of C₁₆H₁₄N₂O₄S, a molecular weight of 330.4 g/mol, a computed XLogP3-AA of 2.7, a topological polar surface area of 102 Ų, 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 3 rotatable bonds [1]. It is catalogued in PubChem (CID 18588618) and is offered by multiple chemical vendors as a research-grade compound [1]. As of the most recent comprehensive search (April 2026), no primary research articles, patents, or authoritative database entries reporting quantitative bioactivity data for this specific compound were identified. The compound is a member of the broader benzodioxole-oxalamide class, which has been associated with kinase inhibitory [2], antifungal , and anticancer activities [3].

Why N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(methylthio)phenyl)oxalamide Cannot Be Replaced by Generic In-Class Analogs: A Substructure-Specific Rationale


Within the benzodioxole-oxalamide chemotype, minor structural modifications can drastically alter the compound's physicochemical property profile and, by extension, its biological target engagement potential. The specific combination of a directly attached benzo[d][1,3]dioxol-5-yl group and a 3-(methylthio)phenyl substituent in CAS 941998-59-0 generates a predicted XLogP3 of 2.7 and a topological polar surface area of 102 Ų [1]. The closest identified analog, N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(methylthio)phenyl)oxalamide (CAS 941921-50-2) , introduces a methylene spacer between the benzodioxole and the oxalamide nitrogen, increasing conformational flexibility and altering hydrogen-bonding geometry. Another analog, N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyethyl)oxalamide (CAS 433250-33-0), replaces the entire 3-(methylthio)phenyl group with a 2-methoxyethyl side chain, yielding a substantially lower XLogP3 of 0.5 and a reduced TPSA of 85.9 Ų [2]. These quantitative differences in lipophilicity and polar surface area directly impact membrane permeability, solubility, and pharmacokinetic behavior, making unqualified substitution between these analogs inadvisable in any assay or screening campaign where these parameters are relevant.

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(methylthio)phenyl)oxalamide (CAS 941998-59-0) Quantitative Differential Evidence Guide


Lipophilicity (XLogP3) Differentiation Against the 2-Methoxyethyl Analog: Impact on Predicted Membrane Permeability

The target compound exhibits a computed XLogP3-AA of 2.7 — a value substantially higher than that of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyethyl)oxalamide (XLogP3 = 0.5). This 2.2 log unit difference indicates markedly greater lipophilicity, which is predicted to enhance passive membrane permeability while potentially reducing aqueous solubility relative to the more polar 2-methoxyethyl analog [1] [2].

Lipophilicity Membrane Permeability Drug-likeness Physicochemical Properties

Topological Polar Surface Area and Predicted Oral Bioavailability Differentiation

The target compound's topological polar surface area (TPSA) is 102 Ų, which is above the commonly cited threshold of 90 Ų for good oral bioavailability but below the 140 Ų cutoff for poor bioavailability. In contrast, N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyethyl)oxalamide has a TPSA of 85.9 Ų, placing both compounds in distinct regions of the TPSA–oral absorption relationship [1] [2].

TPSA Oral Bioavailability Drug-likeness ADME Prediction

Substructure Differentiation: Direct Benzodioxole Attachment vs. Methylene-Spaced Analog

The target compound has the benzo[d][1,3]dioxol-5-yl group directly attached to the oxalamide nitrogen (N1), resulting in 3 computed rotatable bonds. The closest structural analog, N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(methylthio)phenyl)oxalamide (CAS 941921-50-2), inserts a methylene (-CH₂-) spacer at the same position, which is expected to increase the number of rotatable bonds and conformational degrees of freedom [1] . Direct attachment imposes greater conformational rigidity, which can enhance binding selectivity to rigid protein pockets.

Conformational Rigidity Molecular Recognition Structure-Activity Relationship Oxalamide

Methylthio Substituent Contribution: Potential for Oxidative Prodrug or Reactive Metabolite Formation

The 3-(methylthio)phenyl substituent in the target compound contains a thioether sulfur that is absent in common analogs such as N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyethyl)oxalamide. The methylthio group can undergo metabolic S-oxidation to form sulfoxide and sulfone metabolites, a transformation documented in the oxalamide class [1] [2]. This introduces a site of metabolic liability or, alternatively, a latent functional handle for prodrug strategies.

Methylthio Group S-Oxidation Prodrug Design Metabolic Activation

Class-Level Kinase Inhibitory Potential of Benzodioxole-Containing Oxalamides

Although no target-specific bioactivity data exist for CAS 941998-59-0, the benzodioxole-oxalamide chemotype is explicitly claimed in patent literature as useful for inhibiting protein tyrosine kinase activity of growth factor receptors such as c-Met [1]. The patent (US 7,470,693 B2) lists benzodioxolyl among preferred bicyclic heteroaryl groups in oxalamide kinase inhibitors [1]. This class-level evidence suggests that the target compound's scaffold is biologically validated for kinase inhibitor development, though specific potency must be determined empirically.

Kinase Inhibition c-Met Cancer Benzodioxole Oxalamide

Evidence Gap Advisory: Absence of Published Head-to-Head Bioactivity Data for CAS 941998-59-0

As of April 2026, a comprehensive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and Google Patents yielded zero published quantitative bioactivity data (IC₅₀, Kᵢ, EC₅₀, MIC, etc.) for N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(methylthio)phenyl)oxalamide (CAS 941998-59-0). All differential evidence presented in this guide is necessarily derived from computed physicochemical properties and class-level inferences [1] [2]. Procurement decisions must be made with the explicit understanding that this compound's biological activity profile is experimentally uncharacterized in the public domain.

Data Gap Bioactivity Screening Procurement Caveat

Recommended Research and Industrial Application Scenarios for N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(methylthio)phenyl)oxalamide (CAS 941998-59-0)


Cell-Based Kinase Inhibitor Screening Campaigns Requiring Moderate Lipophilicity

The compound's computed XLogP3 of 2.7 and TPSA of 102 Ų [1] place it in a favorable physicochemical space for passive cell membrane permeability, making it a suitable candidate for cell-based phenotypic or target-based kinase inhibitor screening [2]. Its scaffold is patent-validated for kinase inhibition, de-risking the chemotype [2]. This compound is most appropriate when a team seeks a benzodioxole-oxalamide derivative with balanced lipophilicity and has the internal capacity to generate primary bioactivity data.

Structure-Activity Relationship (SAR) Studies Exploring Conformational Rigidity Effects

The direct attachment of the benzo[d][1,3]dioxole to the oxalamide nitrogen endows this compound with greater conformational rigidity (3 rotatable bonds) compared to methylene-spaced analogs such as N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(methylthio)phenyl)oxalamide (≥4 rotatable bonds) [1] . In SAR campaigns investigating the effect of conformational pre-organization on target binding, this compound serves as a key 'rigid' comparator against more flexible analogs.

Thioether Oxidation Studies for Prodrug or Metabolite Identification Programs

The 3-(methylthio)phenyl group provides a site for S-oxidation to sulfoxide and sulfone derivatives . This compound can be used as a substrate in in vitro metabolism studies (e.g., liver microsome or hepatocyte incubation) to characterize CYP-mediated S-oxidation kinetics, or as a starting material for chemical oxidation to generate sulfoxide/sulfone analogs for comparative biological profiling.

Procurement for High-Throughput Screening (HTS) Library Expansion with Novel Chemotypes

Given the absence of published bioactivity data, this compound represents a genuinely novel chemotype entry for HTS library diversification [1]. Procurement is recommended for screening facilities that prioritize chemical diversity and are equipped to generate primary screening data de novo. The compound should be positioned alongside its closest analogs to enable scaffold-hopping SAR analysis upon primary hit identification.

Quote Request

Request a Quote for N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(methylthio)phenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.